![molecular formula C15H17NO3S B262908 Benzamide, 3,5-dimethoxy-N-[2-(2-thienyl)ethyl]-](/img/structure/B262908.png)
Benzamide, 3,5-dimethoxy-N-[2-(2-thienyl)ethyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzamide, 3,5-dimethoxy-N-[2-(2-thienyl)ethyl]- is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a type of benzamide derivative that has a thienyl group attached to the ethyl chain. It has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
作用机制
The exact mechanism of action of benzamide, 3,5-dimethoxy-N-[2-(2-thienyl)ethyl]- is not fully understood. However, it has been suggested that it may act as a dopamine receptor agonist, which could explain its potential use in the treatment of Parkinson's disease and schizophrenia. It has also been suggested that it may act as a sodium channel blocker, which could explain its anticonvulsant and analgesic properties.
Biochemical and Physiological Effects:
Benzamide, 3,5-dimethoxy-N-[2-(2-thienyl)ethyl]- has been found to have various biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which could explain its potential therapeutic effects in Parkinson's disease and schizophrenia. It has also been found to reduce the activity of certain enzymes that are involved in the inflammatory response, which could explain its anti-inflammatory properties. Additionally, it has been found to inhibit the activity of certain ion channels, which could explain its anticonvulsant and analgesic properties.
实验室实验的优点和局限性
Benzamide, 3,5-dimethoxy-N-[2-(2-thienyl)ethyl]- has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied, which makes it a readily available compound for researchers. Additionally, it has been found to have various potential applications in different fields, which makes it a versatile compound for research purposes. However, one of the limitations of this compound is that its exact mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its effects.
未来方向
There are several future directions for research on benzamide, 3,5-dimethoxy-N-[2-(2-thienyl)ethyl]-. One direction is to further investigate its potential use as a therapeutic agent for the treatment of Parkinson's disease and schizophrenia. Another direction is to explore its potential applications in the field of organic electronics, particularly as a semiconductor material. Additionally, further studies could be conducted to better understand its mechanism of action and to design experiments that specifically target its effects.
合成方法
Benzamide, 3,5-dimethoxy-N-[2-(2-thienyl)ethyl]- can be synthesized using different methods. One of the commonly used methods involves the reaction of 2-thiopheneethanol with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with ammonia to yield the target compound. Another method involves the reaction of 2-thiopheneethanamine with 3,5-dimethoxybenzoyl chloride in the presence of a base such as sodium carbonate.
科学研究应用
Benzamide, 3,5-dimethoxy-N-[2-(2-thienyl)ethyl]- has been extensively studied for its potential applications in various fields. It has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. It has also been studied for its potential use as a therapeutic agent for the treatment of Parkinson's disease and schizophrenia. Additionally, it has been found to have potential applications in the field of organic electronics due to its unique electronic properties.
属性
分子式 |
C15H17NO3S |
|---|---|
分子量 |
291.4 g/mol |
IUPAC 名称 |
3,5-dimethoxy-N-(2-thiophen-2-ylethyl)benzamide |
InChI |
InChI=1S/C15H17NO3S/c1-18-12-8-11(9-13(10-12)19-2)15(17)16-6-5-14-4-3-7-20-14/h3-4,7-10H,5-6H2,1-2H3,(H,16,17) |
InChI 键 |
IRXOQPOEJDSCHD-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)C(=O)NCCC2=CC=CS2)OC |
规范 SMILES |
COC1=CC(=CC(=C1)C(=O)NCCC2=CC=CS2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



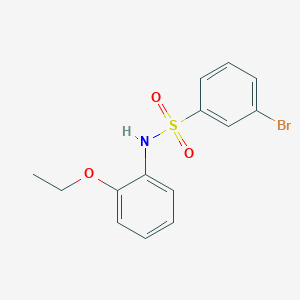
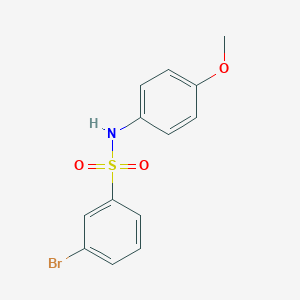
![3-bromo-N-[4-(diethylamino)phenyl]benzenesulfonamide](/img/structure/B262829.png)
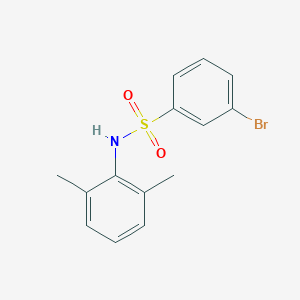


![7-chloro-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione](/img/structure/B262841.png)
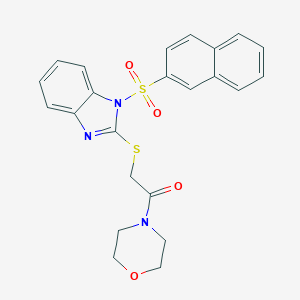
![3-methyl-6-[(2-naphthylsulfonyl)methyl]-6,7-dihydro-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B262848.png)
![N-(4-methylphenyl)-3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propanamide](/img/structure/B262849.png)
![N-[4-(dimethylamino)phenyl]-2-(pyridin-2-ylsulfanyl)acetamide](/img/structure/B262853.png)
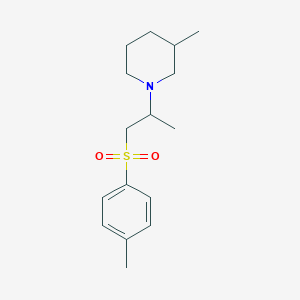
![4-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-2-butynyl 4-bromobenzoate](/img/structure/B262856.png)
![1-{[(2,2-Dichlorocyclopropyl)methyl]sulfonyl}-4-methylbenzene](/img/structure/B262858.png)